molecular formula C22H34Br2O4 B14577598 Ethyl 3,5-dibromo-2,4-dihydroxy-6-tridecylbenzoate CAS No. 61621-62-3

Ethyl 3,5-dibromo-2,4-dihydroxy-6-tridecylbenzoate

Cat. No.: B14577598
CAS No.: 61621-62-3
M. Wt: 522.3 g/mol
InChI Key: GBSNEQVTKCCXHK-UHFFFAOYSA-N
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Description

Ethyl 3,5-dibromo-2,4-dihydroxy-6-tridecylbenzoate is an organic compound belonging to the class of brominated hydroxybenzoates. This compound is characterized by the presence of two bromine atoms, two hydroxyl groups, and a long tridecyl chain attached to the benzene ring. It is primarily used in chemical synthesis and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-dibromo-2,4-dihydroxy-6-tridecylbenzoate typically involves the bromination of 2,4-dihydroxybenzoic acid followed by esterification with ethanol and subsequent attachment of the tridecyl chain. The reaction conditions often include the use of bromine or a brominating agent, a suitable solvent such as acetic acid, and a catalyst to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: The bromine atoms in the compound can be reduced to form the corresponding debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Debrominated hydroxybenzoates.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,5-dibromo-2,4-dihydroxy-6-tridecylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dibromo-2,4-dihydroxy-6-tridecylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The long tridecyl chain may also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

  • Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
  • Ethyl 3,5-dibromo-2,4-dihydroxy-6-ethylbenzoate
  • Ethyl 3,5-dibromo-2,4-dihydroxy-6-propylbenzoate

Comparison: Ethyl 3,5-dibromo-2,4-dihydroxy-6-tridecylbenzoate is unique due to its long tridecyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This long chain can enhance the compound’s lipophilicity, making it more suitable for applications requiring high membrane permeability. Additionally, the presence of bromine atoms and hydroxyl groups provides versatile reactivity, allowing for a wide range of chemical modifications and applications.

Properties

CAS No.

61621-62-3

Molecular Formula

C22H34Br2O4

Molecular Weight

522.3 g/mol

IUPAC Name

ethyl 3,5-dibromo-2,4-dihydroxy-6-tridecylbenzoate

InChI

InChI=1S/C22H34Br2O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(22(27)28-4-2)20(25)19(24)21(26)18(16)23/h25-26H,3-15H2,1-2H3

InChI Key

GBSNEQVTKCCXHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)OCC

Origin of Product

United States

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